molecular formula C23H27N3O4S2 B2534643 N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683260-37-9

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Numéro de catalogue: B2534643
Numéro CAS: 683260-37-9
Poids moléculaire: 473.61
Clé InChI: PLKZXTJIVVIFBO-WCWDXBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically including the formation of the benzothiazole moiety followed by functionalization with piperidine and sulfonyl groups. Characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 mg/mL
Escherichia coli50 mg/mL
Candida albicans50 mg/mL

These findings indicate that the compound possesses moderate to potent antimicrobial activity compared to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that it exhibits moderate inhibitory effects on cell proliferation. The mechanism of action may involve the inhibition of specific oncogenic pathways or induction of apoptosis in cancer cells .

Enzyme Inhibition

Research has highlighted the inhibitory effects of similar compounds on cholinesterase enzymes, which are critical in neurotransmission. For example, a related compound showed an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating competitive inhibition . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Antibacterial Activity :
    A study conducted on various benzothiazole derivatives demonstrated that modifications at specific positions significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups was correlated with enhanced activity against Gram-positive bacteria .
  • Anticancer Evaluation :
    In vitro tests on human cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that compounds similar to N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide exhibit enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar benzothiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The sulfonamide group enhances the bioactivity of these compounds, making them suitable candidates for further development in cancer therapy.

Metabolic Diseases

Benzothiazole derivatives are recognized for their role in managing metabolic diseases such as diabetes mellitus type 2 and obesity. They function as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucose metabolism . This mechanism positions them as promising agents for therapeutic intervention.

Neurological Disorders

Given the inhibition of acetylcholinesterase, compounds like this compound may also be explored for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic activity could lead to improved cognitive functions in affected individuals .

Synthesis and Development

The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. The initial step often includes the formation of the benzothiazole ring followed by functionalization with sulfonamide groups. Detailed synthetic routes can be referenced from patent literature and chemical synthesis journals .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzothiazole DerivativesInhibition of 11β-HSD1Effective in reducing blood glucose levels in diabetic models
Sulfonamide DerivativesAcetylcholinesterase InhibitionImproved cognitive function in animal models of Alzheimer’s disease
New Sulfonamidesα-glucosidase InhibitionPotential therapeutic agents for Type 2 diabetes

Propriétés

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(15-18)31-23(25(20)3)24-22(27)17-5-8-19(9-6-17)32(28,29)26-13-11-16(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZXTJIVVIFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.